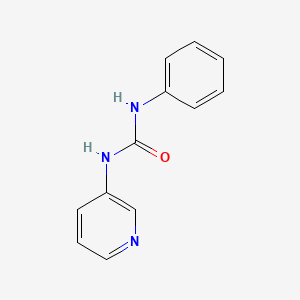![molecular formula C11H16N2O2S B6168772 N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide CAS No. 1247419-86-8](/img/no-structure.png)
N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide, also known as pyrrolidinesulfonamide (PSA), is a synthetic organic compound that has recently been explored for its potential use in a variety of scientific research applications. It is a versatile compound that has been used in a number of different experiments, ranging from enzymatic studies to the development of new drugs. In
科学研究应用
PSA has been used in a number of scientific research applications, including the study of enzymes, the development of new drugs, and the study of biochemical and physiological processes. PSA has been used in the study of enzymes, such as proteases, as a substrate to measure the catalytic activity of the enzyme. It has also been used in the development of new drugs, as it has been found to have a strong inhibitory effect on a variety of enzymes. Finally, PSA has been used to study biochemical and physiological processes, such as the effects of stress hormones on the body.
作用机制
The mechanism of action of PSA is not fully understood, but it is believed to involve the binding of the compound to a specific enzyme, which then leads to the inhibition of the enzyme's activity. It is believed that PSA binds to the active site of the enzyme, which prevents the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
PSA has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of a variety of enzymes, including proteases, which are involved in the breakdown of proteins. It has also been found to have an inhibitory effect on the activity of stress hormones, such as cortisol, which can lead to an increase in the body's stress levels. Finally, PSA has been found to have an anti-inflammatory effect, which can be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
PSA has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using PSA is that it is relatively easy to synthesize, which makes it ideal for use in a wide range of experiments. Additionally, PSA has been found to have a strong inhibitory effect on a variety of enzymes, which makes it useful for studying the activity of these enzymes. However, PSA can also be difficult to work with, as it can be unstable in certain conditions and can be difficult to purify.
未来方向
There are a number of potential future directions for the use of PSA in scientific research. One potential area of research is the development of new drugs that utilize PSA as an active ingredient. Additionally, PSA could be used to study the effects of stress hormones on the body, as well as the effects of certain drugs on biochemical and physiological processes. Finally, PSA could be used as a substrate in the study of enzymes, as it has been found to have a strong inhibitory effect on a variety of enzymes.
合成方法
PSA can be synthesized through a variety of methods, including a simple two-step reaction. The first step involves the reaction of pyrrolidine with an aromatic sulfonyl chloride in the presence of an acid catalyst, such as p-toluenesulfonic acid. The second step involves the reaction of the resulting sulfonamide with an alkyl halide, such as methyl iodide, in the presence of a base, such as sodium hydroxide. This reaction yields the desired product, PSA, in high yields.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide involves the reaction of pyrrolidine with benzene sulfonyl chloride, followed by reduction of the resulting intermediate with sodium borohydride.", "Starting Materials": [ "Pyrrolidine", "Benzene sulfonyl chloride", "Sodium borohydride", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve pyrrolidine in methanol and add benzene sulfonyl chloride dropwise with stirring. Maintain the reaction mixture at room temperature for 2 hours.", "Step 2: Add diethyl ether to the reaction mixture and separate the organic layer. Wash the organic layer with hydrochloric acid and then with sodium hydroxide.", "Step 3: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the intermediate N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide.", "Step 4: Dissolve the intermediate in methanol and add sodium borohydride. Stir the reaction mixture at room temperature for 2 hours.", "Step 5: Quench the reaction by adding hydrochloric acid and extract the product with diethyl ether.", "Step 6: Wash the organic layer with sodium hydroxide and dry over anhydrous sodium sulfate.", "Step 7: Evaporate the solvent to obtain the final product N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide." ] } | |
CAS 编号 |
1247419-86-8 |
产品名称 |
N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide |
分子式 |
C11H16N2O2S |
分子量 |
240.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



